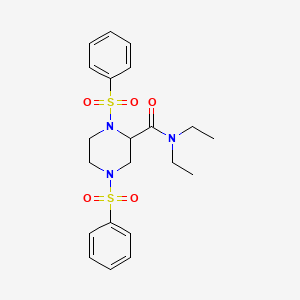

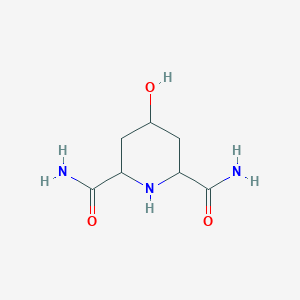

![molecular formula C18H26N2O5S B5223567 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5223567.png)

1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocycles, including morpholines, azepines, and oxazepines, often involves reactions with amino alcohols or diamines. For example, the concise synthesis of C-substituted morpholines and azepines can be achieved using α-phenylvinylsulfonium salts, offering moderate to excellent yields with high levels of regio- and diastereoselectivity. These reactions are facilitated by judicious choice of base and solvent and do not require anhydrous conditions (Matlock et al., 2015). Additionally, the synthesis of azepine derivatives as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams has been developed, demonstrating high yields and enantiomeric purity (Van Brabandt et al., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}azepane often employ X-ray crystallography. For instance, reactions involving tosyl azide and phenoxy-dihydro-indane-diones have revealed unexpected reactivity and product formation, providing insights into the molecular structures through X-ray crystal analyses (Benati et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving morpholine and related compounds can yield diverse heterocyclic systems. For example, the reaction of morpholine derivatives with bromoethylsulfonium salt leads to the formation of six- and seven-membered rings, such as morpholines and benzoxazepines, through a straightforward procedure accommodating various nitrogen substituents (Yar et al., 2009).

Physical Properties Analysis

The solubility and phase behavior of morpholine derivatives, such as MOPS (4-morpholinepropanesulfonic acid), have been extensively studied. These studies provide detailed information on the solubility of morpholine derivatives in binary mixtures, contributing to a better understanding of their physical properties (Taha & Lee, 2011).

Chemical Properties Analysis

The reactivity of morpholine and its derivatives with various nucleophiles has been a subject of research, shedding light on their chemical properties. For instance, the reactions of morpholine with nucleophilic agents have led to the formation of sulfonyl derivatives, demonstrating selective fluorine atom substitution and providing insights into the chemical behavior of these compounds (Kamoshenkova & Boiko, 2010).

properties

IUPAC Name |

1-(azepan-1-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S/c21-18(19-9-3-1-2-4-10-19)15-25-16-5-7-17(8-6-16)26(22,23)20-11-13-24-14-12-20/h5-8H,1-4,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZWOYJPEWPJLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)

![{4-[(3-phenylpropanoyl)amino]phenoxy}acetic acid](/img/structure/B5223512.png)

![methyl (3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5223520.png)

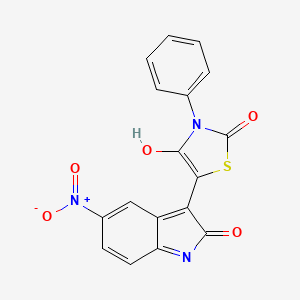

![2-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5223525.png)

![3-[(4-methoxybenzoyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5223529.png)

![4-allyl-1-[3-(2-chloro-4-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5223543.png)

![2-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5223557.png)

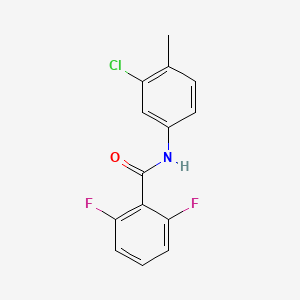

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[2-(phenylsulfonyl)hydrazino]acetamide](/img/structure/B5223565.png)

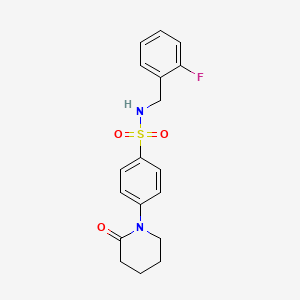

![4-methoxy-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5223572.png)